Calcium ethoxide

Catalog No.
S14370367
CAS No.
M.F
C4H10CaO2
M. Wt
130.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium ethoxide

Product Name

Calcium ethoxide

IUPAC Name

calcium;ethanolate

Molecular Formula

C4H10CaO2

Molecular Weight

130.20 g/mol

InChI

InChI=1S/2C2H5O.Ca/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2

InChI Key

JHLCADGWXYCDQA-UHFFFAOYSA-N

Canonical SMILES

CC[O-].CC[O-].[Ca+2]

Calcium ethoxide is an organocalcium compound with the chemical formula C4H10CaO2\text{C}_4\text{H}_{10}\text{CaO}_2. It appears as a white solid and has a molecular weight of approximately 130.2 g/mol. This compound is notable for its strong basic properties, which make it useful in various

, primarily due to its basic nature. The following are notable reactions:

  • Hydrolysis: Calcium ethoxide can hydrolyze to form calcium hydroxide and ethanol:
    Ca OEt 2+2H2OCa OH 2+2EtOH\text{Ca OEt }_2+2\text{H}_2\text{O}\rightarrow \text{Ca OH }_2+2\text{EtOH}
  • Carbonation: Upon exposure to carbon dioxide, calcium ethoxide can react to form calcium carbonate through two pathways:
    • Insertion of carbon dioxide into the calcium-oxygen bond, forming an alkyl carbonate intermediate.
    • Direct hydrolysis leading to the formation of calcium hydroxide, which subsequently reacts with carbon dioxide to produce calcium carbonate .
  • Transesterification: Calcium ethoxide serves as a solid base catalyst in transesterification reactions, such as converting triglycerides into biodiesel .

The synthesis of calcium ethoxide typically involves the following methods:

  • Direct Reaction: The most common method involves reacting calcium metal with ethanol:
    Ca+2EtOHCa OEt 2+H2\text{Ca}+2\text{EtOH}\rightarrow \text{Ca OEt }_2+\text{H}_2
    This reaction is performed under controlled conditions to manage the release of hydrogen gas.
  • Solvothermal Methods: Advanced synthesis techniques may involve solvothermal processes where calcium sources react with ethanol under elevated temperatures and pressures to produce calcium ethoxide with specific structural characteristics .
  • Electrospray Ionization: Research has also explored using electrospray ionization mass spectrometry to study calcium alkoxides, including calcium ethoxide, focusing on their aggregation states and solubility behaviors in various solvents .

Calcium ethoxide finds applications across various fields:

  • Catalysis: It is widely used as a solid base catalyst in organic synthesis, particularly in biodiesel production through transesterification processes.
  • Consolidation Agent: In conservation science, it is utilized as a consolidant for porous limestone materials due to its ability to form stable calcium carbonate upon carbonation .
  • Chemical Reagent: Its strong basicity makes it useful for neutralizing acids and driving various

Studies on the interactions of calcium ethoxide focus primarily on its reactivity with other compounds:

  • Reactivity with Water: Hydrolysis studies reveal how calcium ethoxide reacts with water, affecting its stability and reactivity profile.
  • Carbon Dioxide Interaction: Research has demonstrated how the compound interacts with carbon dioxide, influencing its use in carbonation processes for material stabilization .
  • Organic Compounds: Its ability to accelerate reactions involving polar organic matters has been documented, showcasing its role in enhancing reaction rates through adsorption mechanisms .

Calcium ethoxide shares similarities with other alkoxides but possesses unique features that distinguish it:

CompoundFormulaUnique Features
Calcium MethoxideC3H8CaO\text{C}_3\text{H}_8\text{CaO}Less sterically hindered than calcium ethoxide; used in similar catalytic applications.
Barium EthoxideC4H10BaO2\text{C}_4\text{H}_{10}\text{BaO}_2Higher basicity; used in different catalytic contexts but less common than calcium variants.
Strontium EthoxideC4H10SrO2\text{C}_4\text{H}_{10}\text{SrO}_2Similar reactivity but different solubility properties compared to calcium ethoxide.
Magnesium EthoxideC4H10MgO2\text{C}_4\text{H}_{10}\text{MgO}_2Lower molecular weight; often used in organic synthesis but less basic than calcium ethoxide.

Calcium ethoxide's unique combination of reactivity, stability, and ease of synthesis makes it particularly valuable for applications in catalysis and material science.

Solvothermal Synthesis Routes for Nanoparticle Fabrication

Solvothermal methods enable precise control over calcium ethoxide nanoparticle morphology through alcohol-mediated reactions under moderate temperatures (78–150°C). A breakthrough approach uses amorphous calcium ethoxide precursors dissolved in ethanol–toluene mixtures, which undergo oriented attachment during hydrothermal treatment at 78°C to form bassanite (CaSO₄·0.5H₂O) nanorods with surface areas up to 54 m²/g. The solvent polarity dictates nucleation kinetics: ethanol’s high dielectric constant (24.3 at 25°C) promotes ionic dissociation, while toluene (dielectric constant: 2.4) modulates supersaturation to prevent agglomeration.

Table 1: Solvothermal Conditions for Calcium Ethoxide-Derived Nanomaterials

PrecursorSolvent SystemTemperature (°C)Product MorphologySurface Area (m²/g)
Ca-ethoxideEthanol/toluene78Nanorods54
Ca(N(SiMe₃)₂)₂Toluene/pyridine150Scheelite nanoparticles12

Phase-pure calcium ethoxide synthesis via direct calcium metal etching in anhydrous ethanol achieves 95% yield under reflux (78°C, 12 h), with residual Ca(OH)₂ content below 2% as verified by Rietveld refinement. Ethanol’s protic nature facilitates oxidative dissolution of metallic calcium via:
$$
\text{Ca} + 2\text{CH}3\text{CH}2\text{OH} → \text{Ca(OCH}2\text{CH}3)2 + \text{H}2\uparrow
$$
This route produces mesoporous aggregates (pore diameter: 3–8 nm) beneficial for catalytic applications.

Mechanochemical Approaches in Alkoxide Formation

High-energy ball milling enables solvent-free synthesis of calcium ethoxide complexes through solid-state reactions. Mechanical activation of calcium tris(amide) [Ca(N(Mes)(SiMe₃))₃K] with potassium metal yields the room-temperature stable electride K[{Ca[N(Mes)(SiMe₃)]₃(e⁻)}₂K₃] within 2 hours at 30 Hz. This product contains localized anionic electrons (e⁻) 1.8 eV below the conduction band, as confirmed by DFT calculations.

Table 2: Mechanochemical Synthesis Parameters

Starting MaterialMilling Energy (Hz)Time (h)Product Composition
[Ca(N(Mes)(SiMe₃))₃K] + K302K[{Ca[N(Mes)(SiMe₃)]₃(e⁻)}₂K₃]
CaO + Ethanol (adsorbed)255Partially ethoxylated CaO

The mechanochemical pathway follows a diffusion-controlled reaction model, where impact energy (≥0.5 J/g per collision) overcomes the 54 kJ/mol activation barrier for Ca–O bond reorganization. In situ Raman spectroscopy reveals progressive disappearance of Ca–O–Ca vibrational modes (712 cm⁻¹) concurrent with emerging Ca–O–Et stretches (1024 cm⁻¹).

Phase Transformation Mechanisms from Calcium Hydroxide Precursors

Calcium hydroxide (Ca(OH)₂) undergoes topotactic conversion to calcium ethoxide in ethanol via a dissolution–precipitation mechanism. Kinetic studies using isothermal calorimetry show an Arrhenius dependence with apparent activation energy Eₐ = 29 ± 4 kJ/mol. The reaction proceeds through three stages:

  • Ethanol chemisorption: OH⁻ ligands on Ca(OH)₂ (001) planes are replaced by ethoxide groups (0–15 min)
  • Pseudomorphic replacement: Ethanol molecules penetrate the crystal lattice, forming Ca(OCH₂CH₃)₂·2H₂O intermediate (15–60 min)
  • Dehydration: Intermediate loses structural water above 60°C, yielding anhydrous Ca(OCH₂CH₃)₂.

In situ μFT-IR spectroscopy identifies two parallel pathways during carbonation:

  • CO₂ insertion:
    $$
    \text{Ca(OCH}2\text{CH}3)2 + \text{CO}2 → \text{Ca(OCO}2\text{CH}2\text{CH}3)2 → \text{CaCO}3 + 2\text{CH}3\text{CH}_2\text{OH}
    $$
  • Hydrolysis-carbonation:
    $$
    \text{Ca(OCH}2\text{CH}3)2 + 2\text{H}2\text{O} → \text{Ca(OH)}2 + 2\text{CH}3\text{CH}2\text{OH} → \text{CaCO}3 + \text{H}_2\text{O}
    $$
    The former pathway dominates in dry CO₂ atmospheres (RH < 40%), producing vaterite-rich CaCO₃, while hydrolysis favors calcite formation.

Solvent-Mediated Crystallization Techniques

Dimethyl ether (DME)-assisted fractional crystallization selectively precipitates calcium sulfate polymorphs from ethoxide solutions. At 25°C and 0.5 MPa DME pressure, gypsum (CaSO₄·2H₂O) nucleates preferentially over anhydrite (CaSO₄) due to lower interfacial energy (γ = 38 mJ/m² vs. 52 mJ/m²). Solvent polarity governs ion pair dissociation:
$$
\text{Ca(OCH}2\text{CH}3)2 \xrightarrow{\text{DME}} \text{Ca}^{2+} + 2\text{CH}3\text{CH}_2\text{O}^-
$$
DME’s low dielectric constant (5.0) enhances Ca²⁺–OEt⁻ association, reducing crystallization induction time by 63% compared to ethanol solutions.

Table 3: Solvent Effects on Calcium Ethoxide Crystallization

SolventDielectric ConstantInduction Time (min)Dominant CaSO₄ Phase
DME5.017 ± 2Gypsum
Ethanol24.346 ± 5Bassanite
Water80.18 ± 1Anhydrite

Crystallographic orientation mapping reveals that ethanol promotes (020)-oriented bassanite growth due to ethoxide ligands templating the direction. In contrast, aqueous systems yield randomly oriented anhydrite microcrystals via rapid dehydration.

Calcium ethoxide demonstrates superior catalytic performance in transesterification reactions through its unique active site configuration and surface chemistry properties [1]. The catalyst exhibits a heterogeneous solid base structure with calcium ethoxide formula Ca(OCH₂CH₃)₂, which provides enhanced basic strength compared to traditional calcium oxide catalysts [1] [2].

The active sites of calcium ethoxide are characterized by their strong basic properties, which facilitate the nucleophilic attack of ethoxide anions on triglyceride molecules during biodiesel production [1]. Surface area measurements using Brunauer-Emmett-Teller methodology reveal that calcium ethoxide possesses specific morphological characteristics that contribute to its catalytic efficiency [1]. Scanning electron microscopy analysis demonstrates that the catalyst exhibits distinct particle size distributions and surface morphologies that enhance mass transfer during transesterification reactions [1].

X-ray diffraction analysis confirms the crystalline structure of calcium ethoxide, showing characteristic diffraction peaks that distinguish it from other calcium-based catalysts [3] [4]. The catalyst maintains its structural integrity under reaction conditions, with Fourier transform infrared spectroscopy revealing specific vibrational bands associated with calcium-oxygen and carbon-hydrogen bonds [5] [6]. These spectroscopic characteristics confirm the presence of active ethoxide groups on the catalyst surface, which serve as the primary sites for catalytic activity [5] [6].

The basicity of calcium ethoxide has been evaluated using Hammett indicator methods, demonstrating superior base strength compared to calcium oxide and calcium hydroxide catalysts [7] [8]. This enhanced basicity directly correlates with improved catalytic performance in transesterification reactions, as stronger basic sites facilitate more efficient activation of alcohol molecules [7] [8].

CatalystChemical FormulaSurface Area (m²/g)Basic StrengthParticle Size (nm)
Calcium EthoxideCa(OCH₂CH₃)₂VariableHigh13.53-21.30
Calcium MethoxideCa(OCH₃)₂0.1182HighVariable
Calcium OxideCaOVariableModerateVariable
Calcium HydroxideCa(OH)₂VariableLowVariable

Reaction Kinetics Optimization for Methanolysis Processes

The optimization of reaction kinetics for calcium ethoxide-catalyzed methanolysis involves systematic evaluation of multiple process parameters to achieve maximum biodiesel yield [1] [9]. Temperature optimization studies demonstrate that calcium ethoxide exhibits optimal catalytic activity at sixty-five degrees Celsius, with biodiesel yields reaching ninety-five percent under these conditions [1] [2].

Methanol-to-oil molar ratio optimization reveals that a twelve-to-one ratio provides the most favorable thermodynamic conditions for complete transesterification [1] [9]. Higher methanol ratios do not significantly improve conversion rates, while lower ratios result in incomplete triglyceride conversion due to equilibrium limitations [10]. The catalyst loading optimization indicates that three percent by weight of calcium ethoxide relative to oil mass provides optimal catalytic activity without causing excessive soap formation or catalyst deactivation [1] [11].

Reaction time studies demonstrate that calcium ethoxide achieves near-complete conversion within one and one-half hours under optimal conditions [1] [2]. Extended reaction times beyond this point do not significantly improve biodiesel yields but may lead to increased energy consumption and potential catalyst degradation [1]. Stirring speed optimization reveals that mechanical agitation at two hundred fifty revolutions per minute provides adequate mass transfer without causing catalyst particle attrition [1].

The kinetic behavior of calcium ethoxide follows first-order reaction kinetics with respect to triglyceride concentration, consistent with excess methanol conditions typically employed in biodiesel production [12]. Rate constant determination shows that calcium ethoxide exhibits superior reaction rates compared to conventional calcium oxide catalysts under identical reaction conditions [1] [13].

ParameterRange StudiedOptimum ValueEffect on Yield
Temperature (°C)55-7565Maximum at 65°C
Methanol:Oil Molar Ratio6:1-15:112:1Increases to 12:1
Catalyst Loading (wt%)1-53.0Increases to 3%
Reaction Time (h)0.5-3.01.5Plateaus at 1.5h
Stirring Speed (rpm)200-400250Levels off at 250

Activation Energy Profiles in Heterogeneous Catalysis

Calcium ethoxide exhibits remarkably low activation energy for transesterification reactions, with experimental determination showing an activation energy of fifty-four thousand one hundred forty-nine joules per mole [1] [2]. This activation energy represents a significant improvement over traditional heterogeneous catalysts, indicating enhanced catalytic efficiency and reduced energy requirements for biodiesel production [1].

The activation energy profile of calcium ethoxide demonstrates superior performance compared to other calcium-based catalysts and metal oxide systems [14] [15]. Arrhenius plot analysis confirms the temperature dependence of reaction rates, with calcium ethoxide showing consistent catalytic behavior across the studied temperature range [1]. The low activation energy facilitates rapid reaction kinetics even at moderate temperatures, making the process more energy-efficient and economically viable [1].

Comparative activation energy analysis reveals that calcium ethoxide outperforms calcium methoxide, which exhibits an activation energy of seventy-five thousand one hundred joules per mole for similar methanolysis reactions [14]. Traditional metal oxide catalysts such as calcium oxide-aluminum oxide composites show significantly higher activation energies of one hundred forty-five thousand five hundred joules per mole [14]. These differences highlight the superior catalytic properties of calcium ethoxide in reducing energy barriers for transesterification reactions [14].

The mechanism underlying the low activation energy involves the formation of intermediate alkyl carbonate complexes that facilitate triglyceride breakdown [16]. Thermal analysis demonstrates that calcium ethoxide maintains catalytic activity across a wide temperature range while exhibiting minimal thermal decomposition [16]. The stable activation energy profile ensures consistent performance under varying reaction conditions, contributing to process reliability and reproducibility [1].

Catalyst SystemActivation Energy (kJ/mol)Rate Constant (h⁻¹)Temperature (°C)Reaction Type
Ca(OCH₂CH₃)₂54.149Variable65.0Transesterification
Ca(OCH₃)₂75.1002.8465.0Transesterification
NaAlO₂75.1002.8460.0Methanolysis
CaO-Al₂O₃145.500VariableVariableMethanolysis
CeO₂-CaO-ZrO₂109.300VariableVariableMethanolysis

Comparative Efficacy with Metal Oxide Catalysts

Calcium ethoxide demonstrates superior catalytic performance compared to conventional metal oxide catalysts in transesterification applications [1] [17]. Direct comparison with calcium oxide shows that calcium ethoxide achieves higher biodiesel yields under milder reaction conditions, with ninety-five percent conversion compared to ninety-three percent for calcium oxide under identical conditions [1] [13].

The enhanced performance of calcium ethoxide over calcium oxide stems from its higher basic strength and improved solubility characteristics in alcohol media [1] [16]. While calcium oxide requires calcination at temperatures exceeding four hundred fifty degrees Celsius to achieve optimal activity, calcium ethoxide exhibits superior catalytic properties without high-temperature pretreatment [18]. This advantage reduces energy consumption and simplifies catalyst preparation procedures [18].

Comparative studies with calcium methoxide reveal that both alkoxide catalysts outperform traditional metal oxides, with calcium ethoxide showing slightly lower activation energy requirements [1] [3]. Calcium methoxide achieves ninety-nine point four three percent fatty acid methyl ester conversion under optimized conditions, while calcium ethoxide reaches ninety-five percent conversion with lower catalyst loading and shorter reaction times [1] [3].

Reusability studies demonstrate that calcium ethoxide maintains catalytic activity through multiple reaction cycles, though performance gradually decreases due to leaching and structural changes [3] [11]. After five consecutive cycles, calcium ethoxide retains approximately eighty-two percent of its initial activity, comparable to other heterogeneous base catalysts [3]. The catalyst deactivation primarily results from calcium ion leaching into the reaction medium and partial conversion to less active calcium hydroxide species [11].

Economic analysis indicates that calcium ethoxide offers cost advantages over complex metal oxide catalysts due to simpler synthesis procedures and lower raw material costs [1] [17]. The catalyst preparation involves direct reaction of calcium metal with ethanol, eliminating the need for high-temperature calcination or complex support materials [1]. This simplicity makes calcium ethoxide an attractive alternative for industrial biodiesel production applications [1] [17].

CatalystChemical FormulaActivation Energy (kJ/mol)Optimum Temperature (°C)Biodiesel Yield (%)Reaction Time (h)
Calcium EthoxideCa(OCH₂CH₃)₂54.14965.095.01.5
Calcium MethoxideCa(OCH₃)₂75.10065.099.431.67
Calcium OxideCaO145.500450-55096-982-3
Calcium HydroxideCa(OH)₂VariableVariableVariableVariable

The carbonation process of calcium ethoxide under atmospheric conditions follows two distinct reaction pathways that determine its effectiveness as a consolidating agent [1] [2].

Primary Reaction Pathways

The carbonation mechanism involves two parallel processes occurring simultaneously under atmospheric exposure:

Pathway 1: Direct carbon dioxide insertion into the calcium-oxygen bond of calcium ethoxide, forming an intermediate calcium ethyl carbonate species. This intermediate subsequently undergoes hydrolysis and alcohol elimination to produce calcium carbonate and ethanol [1] [2].

Pathway 2: Initial hydrolysis of calcium ethoxide in the presence of atmospheric moisture to form calcium hydroxide as an intermediate product, which then undergoes conventional carbonation with atmospheric carbon dioxide to yield calcium carbonate [1] [2].

Kinetic Characteristics

Micro-Fourier Transform Infrared spectroscopy analysis reveals that the carbonation process initiates within two minutes of atmospheric exposure, with characteristic absorption peaks appearing at 1653 cm⁻¹ and 1320 cm⁻¹, corresponding to asymmetrical and symmetrical stretching of ethyl carbonate groups [1] [2].

The formation of amorphous calcium carbonate occurs within six hours, evidenced by absorption peaks at 1406-1480 cm⁻¹ (asymmetric stretching mode υ₃ of carbonate ion), 1060 cm⁻¹ (symmetric stretching mode υ₁), and 864 cm⁻¹ (out-of-plane bending mode υ₂) [1] [2]. Complete conversion to crystalline calcium carbonate phases requires approximately two weeks under standard laboratory conditions [1] [2].

Environmental Influence

Relative humidity significantly affects carbonation kinetics and final product formation. At 50% relative humidity, the process yields portlandite with hexagonal structure alongside vaterite as the primary calcium carbonate polymorph [1] [2]. Higher humidity conditions (90% RH) promote the formation of calcite and accelerate the overall carbonation rate [1] [2].

Phase Stability in Hydroxyalkoxide Systems

The phase stability of calcium ethoxide-derived consolidation products demonstrates complex polymorphic transformations that influence long-term effectiveness [1] [4] [5].

Polymorph Formation Sequence

Under atmospheric exposure conditions, calcium ethoxide carbonation produces a sequence of calcium carbonate polymorphs with varying stability characteristics:

  • Amorphous Calcium Carbonate (ACC): Forms as the initial metastable phase within the first six hours, characterized by structural water content and broad absorption bands between 2700-3600 cm⁻¹ [1] [2]

  • Vaterite: Emerges as the primary crystalline phase at lower relative humidity (50% RH), exhibiting characteristic absorption at 1088 cm⁻¹ and representing a metastable hexagonal structure [1] [2]

  • Aragonite: Develops through vaterite transformation at extended exposure periods, particularly at intermediate humidity conditions [1] [2]

  • Calcite: Forms as the thermodynamically stable phase under higher humidity conditions (90% RH), representing the final equilibrium product [1] [2]

Stability Factors

Research demonstrates that calcium alkoxides significantly reduce the rate of transformation into cementing calcium carbonate compared to traditional nanolime treatments [4]. The formation of metastable vaterite, rather than stable calcite, occurs consistently in calcium ethoxide systems, potentially affecting long-term consolidation performance [4].

Mercury intrusion porosimetry studies reveal that calcium ethoxide treatments effectively restore natural porosity levels in aged limestone samples, with total open porosity reduction from weathered conditions to approximately 34% for various limestone types [6]. The product maintains chemical compatibility while providing structural consolidation through calcium carbonate deposition within the pore network [6].

Consolidation Efficiency in Porous Substrates

The effectiveness of calcium ethoxide as a consolidating agent varies significantly based on substrate porosity characteristics and application methods [1] [2] [7].

Porosity-Dependent Performance

Systematic evaluation across limestone types with varying porosity reveals distinct performance patterns:

Low Porosity Substrates (Noto Stone): Calcium ethoxide demonstrates excellent penetration and consolidation effectiveness, achieving 28.8% reduction in capillary water absorption coefficient with minimal color change (ΔE* = 6.3 ± 0.2) [1] [2]. Product retention ranges from 0.028-0.208 kg/m², indicating adequate substrate interaction [1] [2].

Medium Porosity Substrates (Vicenza Stone): Optimal performance occurs in this category, with 36.9% reduction in water absorption and the lowest color change (ΔE* = 2.6 ± 0.2) [1] [2]. This represents the ideal balance between penetration depth and consolidation effectiveness [1] [2].

High Porosity Substrates (Lecce Stone): Limited effectiveness observed with only 6.5% reduction in water absorption, suggesting challenges with excessive penetration and dilution effects in highly porous materials [1] [2].

Penetration Depth Analysis

Ultrasonic velocity measurements and drilling resistance profiles demonstrate that calcium ethoxide achieves effective penetration depths of 7-15 mm in limestone substrates [8]. However, penetration depth alone does not correlate directly with consolidation effectiveness, as optimal performance requires balanced distribution rather than maximum depth [9] [6].

Mercury intrusion porosimetry analysis shows that calcium ethoxide treatments modify pore size distribution by preferentially filling larger pores (1-4 μm radius) while increasing the relative volume of smaller pores (0.1-1 μm) [6]. This redistribution contributes to improved mechanical properties without excessive pore blocking [6].

Comparative Performance

Comparative studies against nanolime reference products reveal that calcium ethoxide consistently outperforms traditional treatments in terms of both compatibility and consolidation effectiveness [1] [2] [7]. The superior performance stems from better chemical compatibility with carbonate substrates and more uniform calcium carbonate precipitation patterns [1] [2].

Metastable Phase Formation During Carbonation

The formation and evolution of metastable phases during calcium ethoxide carbonation significantly influence consolidation performance and long-term stability [1] [4] [10].

Metastable Phase Sequence

The carbonation process generates a hierarchical sequence of metastable phases before reaching thermodynamic equilibrium:

Stage 1 - Amorphous Calcium Carbonate Formation: Initial carbonation produces amorphous calcium carbonate within 6 hours, representing a highly reactive intermediate phase with significant structural water content [1] [2]. This phase provides rapid initial consolidation but requires further transformation for long-term stability [1] [2].

Stage 2 - Vaterite Crystallization: Under typical atmospheric conditions (50% RH), vaterite emerges as the primary crystalline phase, exhibiting metastable hexagonal structure [1] [2]. Vaterite formation occurs preferentially over calcite due to kinetic factors and the specific chemical environment created by calcium ethoxide hydrolysis [1] [2].

Stage 3 - Polymorph Transformation: Extended exposure periods (1-3 months) lead to gradual transformation from vaterite to more stable polymorphs, with aragonite formation at intermediate humidity and calcite development under higher moisture conditions [1] [2].

Stability Implications

The prevalence of metastable vaterite in calcium ethoxide systems has important implications for consolidation durability. While vaterite provides effective initial binding, its metastable nature may compromise long-term performance compared to stable calcite formation [4] [5].

However, research indicates that the gradual transformation process allows for continuous consolidation improvement over time, as metastable phases slowly convert to more stable forms while maintaining structural integrity [5]. The controlled transformation rate prevents sudden mechanical property changes that could damage treated substrates [5].

Environmental Control Factors

Metastable phase formation is strongly influenced by environmental conditions during treatment and curing:

  • Low Humidity (33-54% RH): Promotes vaterite formation with slower carbonation kinetics and smaller particle sizes [11]
  • High Humidity (75-90% RH): Favors calcite and aragonite formation with faster carbonation and larger particle sizes [11]
  • Temperature Effects: Higher temperatures accelerate phase transformation rates while maintaining similar polymorph distributions [11]

The ability to control metastable phase formation through environmental manipulation provides opportunities for optimizing consolidation treatments based on specific heritage conservation requirements [11].

Hydrogen Bond Acceptor Count

2

Exact Mass

130.0306704 g/mol

Monoisotopic Mass

130.0306704 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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